Bienvenue dans la boutique en ligne BenchChem!

2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane

Medicinal Chemistry Spirocyclic Compounds Regioisomers

This specific 2,7-diazaspiro[3.5]nonane derivative, with a critical cyclobutanecarbonyl group at the 2-position, is a precise building block for SAR studies targeting protein-protein interactions like menin-MLL and sigma receptors. Its exact orientation is essential for target engagement, as regioisomeric variations can profoundly alter functional activity. For experimental reproducibility, compound-specific procurement is mandatory.

Molecular Formula C12H20N2O
Molecular Weight 208.3 g/mol
CAS No. 1783535-03-4
Cat. No. B1405069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane
CAS1783535-03-4
Molecular FormulaC12H20N2O
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CC3(C2)CCNCC3
InChIInChI=1S/C12H20N2O/c15-11(10-2-1-3-10)14-8-12(9-14)4-6-13-7-5-12/h10,13H,1-9H2
InChIKeyLXYYGJFUHBJVIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane (CAS 1783535-03-4): Sourcing and Differentiation Guide


2-Cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane (CAS 1783535-03-4) is a spirocyclic organic compound featuring a 2,7-diazaspiro[3.5]nonane core with a cyclobutanecarbonyl group at the 2-position. This scaffold is structurally related to a class of diazaspiro compounds under investigation for their ability to modulate protein-protein interactions, specifically as inhibitors of the menin-MLL interaction [1] and as ligands for sigma receptors (SRs) [2]. The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry research.

Procurement Alert: Why Generic 2,7-Diazaspiro[3.5]nonane Analogs Cannot Substitute for 2-Cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane


Simple substitution with other 2,7-diazaspiro[3.5]nonane derivatives or regioisomers is not scientifically valid due to the precise structural requirements for target engagement. The position of the cyclobutanecarbonyl group (2-position) is critical, as regioisomeric variations (e.g., 6-substituted) alter the vector and spatial orientation of the carbonyl group, which can profoundly impact binding affinity and functional activity at biological targets . Furthermore, even minor changes to the N-substituent on the spirocyclic core can dictate the functional profile of a compound, switching it from an agonist to an antagonist, as demonstrated in studies of sigma receptor ligands [1]. Therefore, procurement must be compound-specific to ensure experimental reproducibility.

Quantitative Differentiation: 2-Cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane vs. Comparators


Regioisomeric Specificity: Comparing 2,7-Diazaspiro[3.5]nonane Substitution Patterns

The target compound features a cyclobutanecarbonyl group at the 2-position of the 2,7-diazaspiro[3.5]nonane core. This is a distinct structural isomer from the 6-substituted analog, 6-Cyclobutanecarbonyl-2,6-diazaspiro[3.5]nonane (CAS 2138157-48-7), which has the same molecular formula but a different substitution pattern . While no direct biological activity comparison is available for these two specific regioisomers, structural analysis confirms they are non-interchangeable building blocks. The difference in substitution alters the spatial orientation of the carbonyl group, which can significantly impact molecular recognition and downstream synthetic utility.

Medicinal Chemistry Spirocyclic Compounds Regioisomers

Class-Level Evidence: The 2,7-Diazaspiro[3.5]nonane Core Enables Tuned Sigma Receptor Pharmacology

The 2,7-diazaspiro[3.5]nonane core is a key scaffold for developing sigma-1 receptor (S1R) ligands with tunable agonist or antagonist functional profiles. In a head-to-head study of closely related 2,7-diazaspiro[3.5]nonane derivatives, compound 4b (Ki S1R = 2.7 nM) acted as an S1R agonist in vivo, while compound 5b (Ki S1R = 13 nM) acted as an S1R antagonist [1]. This demonstrates that minor structural modifications to the 2,7-diazaspiro[3.5]nonane core can dictate functional outcome, establishing the core's utility but also its strict requirements for substitution patterns.

Sigma Receptor Pharmacology Ligand Design

Class-Level Evidence: 2,7-Diazaspiro[3.5]nonane Scaffold in Covalent KRAS G12C Inhibition

The 2,7-diazaspiro[3.5]nonane core is a recognized pharmacophore in the design of covalent inhibitors targeting the KRAS G12C mutant . While specific quantitative activity data for CAS 1783535-03-4 is not publicly available, the compound is listed in vendor catalogs as a KRAS G12C inhibitor building block . For context, optimized covalent KRAS G12C inhibitors containing related spirocyclic scaffolds have achieved high binding affinity, exemplified by a Ki of 12.2 µM for a comparator compound (AMG-510, Sotorasib) in the same assay format [1].

KRAS G12C Covalent Inhibitor Cancer

Validated Application Scenarios for 2-Cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane (CAS 1783535-03-4)


Synthesis of Regiospecific Probes for Target ID and Chemical Biology

The defined 2-position substitution of the cyclobutanecarbonyl group makes this compound a precise building block for synthesizing probes where the orientation of the carbonyl is critical. It is directly applicable in the synthesis of tool compounds to explore the structure-activity relationships (SAR) of spirocyclic inhibitors, particularly those targeting protein-protein interactions like the menin-MLL complex [1].

Development of Novel Sigma-1 Receptor (S1R) Ligands

The 2,7-diazaspiro[3.5]nonane core is a validated scaffold for creating high-affinity S1R ligands. This compound serves as a versatile intermediate for further derivatization at the 7-position, enabling the exploration of new chemical space around the core to achieve desired agonist or antagonist profiles, as demonstrated by the potent ligands in class-level studies [2].

Medicinal Chemistry Campaigns Targeting KRAS G12C-Driven Cancers

As a component of the broader 2,7-diazaspiro[3.5]nonane class, this compound is relevant to research programs aimed at developing novel covalent inhibitors of the KRAS G12C oncoprotein . Its utility lies in its role as a synthetic precursor or scaffold fragment in the optimization of new chemical entities for this high-value target .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.